Betaine

Catalog No.
S521028
CAS No.
107-43-7
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaine

CAS Number

107-43-7

Product Name

Betaine

IUPAC Name

Methanaminium, 1-carboxy-N,N,N-trimethyl-, hydroxide, inner salt

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3

InChI Key

KWIUHFFTVRNATP-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CC([O-])=O

Solubility

611 mg/mL at 19 °C
Solubility (g/100 g solvent): methanol, 55; ethanol, 8.7. Sparingly soluble in ether.
Slightly soluble in chloroform
In water, 6.11X10+5 mg/L at 19 °C
611.0 mg/mL at 19 °C
Very soluble
Soluble (in ethanol)

Synonyms

Acidin Pepsin, Acidin-Pepsin, AcidinPepsin, Betaine, Betaine Hydrochloride, Betaine, Glycine, C.B.B., Citrate de Bétaïne Beaufour, Citrate de Bétaïne UPSA, Cystadane, Glycine Betaine, Hepastyl, Hydrochloride, Betaine, Lycine, Novobetaine, Oxyneurine, Scorbo bétaïne, Scorbo-bétaïne, Scorbobétaïne, Stea 16, Stea-16, Stea16

Canonical SMILES

C[N+](C)(C)CC(=O)[O-]

Description

The exact mass of the compound Betaine is 117.079 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 611 mg/ml at 19 °csolubility (g/100 g solvent): methanol, 55; ethanol, 8.7. sparingly soluble in ether.slightly soluble in chloroformin water, 6.11x10+5 mg/l at 19 °c611.0 mg/ml at 19 °cvery solublesoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166511. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds. It belongs to the ontological category of amino-acid betaine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid
Free-flowing, white crystals; Savoury

Color/Form

Deliquescent scales or prisms

XLogP3

0.5

Exact Mass

117.079

LogP

log Kow = -4.9 (est)

Appearance

Solid powder

Melting Point

293 °C ( Soicke, H., Fitoterapia 1988, V59(1), P73-5)
Decomposes around 293 °C
293-301°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3SCV180C9W

Related CAS

590-46-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 269 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 240 of 269 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 29 of 269 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Betaine is indicated for the treatment of homocystinuria to decrease elevated homocysteine blood levels. Included within the category of homocystinuria are deficiencies or defects in: 1. cystathionine beta-synthase (CBS), 2. 5,10-methylenetetrahydrofolate reductase (MTHFR), 3. cobalamin cofactor metabolism (cbl).
FDA Label
Adjunctive treatment of homocystinuria, involving deficiencies or defects in:, , cystathionine beta-synthase (CBS);, 5,10-methylene-tetrahydrofolate reductase (MTHFR);, cobalamin cofactor metabolism (cbl)., Cystadane should be used as supplement to other therapies such as vitamin B6 (pyridoxine), vitamin B12 (cobalamin), folate and a specific diet.,

Livertox Summary

Betaine is a modified amino acid consisting of glycine with three methyl groups that serves as a methyl donor in several metabolic pathways and is used to treat the rare genetic causes of homocystinuria. Betaine has had only limited clinical use, but has not been linked to instances of serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Genetic Disorder Agents

Therapeutic Uses

... /The authors/ measured blood lipids in four placebo-controlled, randomised intervention studies that examined the effect of betaine (three studies, n = 151), folic acid (two studies, n = 75), and phosphatidylcholine (one study, n = 26) on plasma homocysteine concentrations ... /They/ combined blood lipid data from the individual studies and calculated a weighted mean change in blood lipid concentrations relative to placebo. Betaine supplementation (6 g/day) for 6 wk increased blood LDL cholesterol concentrations by 0.36 mmol/L (95% confidence interval: 0.25 to 0.46), and triacylglycerol concentrations by 0.14 mmol/L (0.04 to 0.23) relative to placebo. The ratio of total to HDL cholesterol increased by 0.23 (0.14 to 0.32). Concentrations of HDL cholesterol were not affected. Doses of betaine lower than 6 g/day also raised LDL cholesterol, but these changes were not statistically significant. Further, the effect of betaine on LDL cholesterol was already evident after 2 wk of intervention. Phosphatidylcholine supplementation (providing approximately 2.6 g/day of choline) for 2 wk increased triacylglycerol concentrations by 0.14 mmol/L (0.06 to 0.21), but did not affect cholesterol concentrations. Folic acid supplementation (0.8 mg/day) had no effect on lipid concentrations.
Anhydrous betaine has been useful in the treatment of homocystinuria and betaine may be helpful in other conditions characterized by elevated plasma homocysteine levels. Betaine hydrochloride is used as a digestive aid in some. There is some suggestion in animal research that betaine may be hepatoprotective in some circumstances.
Cystadane (betaine anhydrous for oral solution) is indicated for the treatment of homocystinuria to decrease elevated homocysteine blood levels. Included within the category of homocystinuria are deficiencies or defects in: cystathionine beta-synthase (CBS), 5,10-methylenetetrahydrofolate reductase (MTHFR), and cobalamin cofactor metabolism (cbl).
VET: Betaine glucuronate is, together with 2-aminoethanol glucuronate, used as active principle in a product for symptomatic treatment of acute or chronic disorders of the liver, such as endogenous metabolic disorders, cases of exogenous intoxication or disorders related to parasite infestations. It is administered by injection in cattle, horses, sheep, goats and pigs ... . /Betaine glucuronate/
VET: Betaine is used in veterinary medicine as hepatoprotectant in cattle, pigs, goats, sheep and horses. It is applied in the form of oral or injectable (intramuscular or intravenous injections) preparations. Betaine is only prescribed for individual treatments.
Betaine is indicated in the treatment of homocystinuria involving deficiencies of cystathionine beta-synthase (CBS) or 5,10-methylenetetrahydrofolate reductase (MTHFR), or a defect in cobalamin cofactor metabolism ( cbl) . Most patients with homocystinuria have some degree of neurological impairment; some patients may have other clinical manifestations such as atherosclerosis, lens dislocation, skeletal abnormalities, and thromboembolism . Betaine may delay or prevent disease progression, but does not reverse existing neurological damage . /Included in US product labeling/
MEDICATION (VET): Dietary betaine may reduce carcass fat in growing pigs. We explored the effects of betaine on short-term growth and in vivo and in vitro fatty acid oxidation. Pigs were housed in metabolism crates and fed diets containing either 0% (control), 0.125% or 0.5% betaine at 80% of ad libitum energy intake. Fatty acid oxidation was measured during intravenous infusions of 1-(13)C-palmitate and in hepatocytes incubated in the presence or absence of betaine and carnitine. CO2 and palmitate isotopic enrichments were determined by mass spectrometry. Pigs consuming 0.125% and 0.5% betaine for at least 9 days had growth rates that were 38% and 12% greater than controls, respectively. Feed efficiency was also improved with betaine. Fasting increased palmitate oxidation rates 7-8-fold (P < 0.01), but betaine had no effect in either the fed or fasted state (P > 0.1). For hepatocytes, carnitine but not betaine enhanced palmitate oxidation. This response suggests that previously observed reduction in adipose accretion must be via a mechanism other than oxidation. Betaine had no effect on plasma non-esterified fatty acids or urea nitrogen. Under the confinement conditions in this study, dietary betaine improved animal growth responses, but it had no apparent effect on either whole body or hepatic fatty acid oxidation.
The majority of case studies of homocystinuria patients treated with betaine have been pediatric patients. The disorder, in its most severe form, can be manifested within the first months or years of life by lethargy, failure to thrive, developmental delays, seizures, or optic lens displacement. Patients have been treated successfully without adverse effects within the first months or years of life with dosages of 6 g/day or more of betaine with resultant biochemical and clinical improvement. However, dosage titration may be preferable in pediatric patients. /Cystadane/
EXPL THER: Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme.
EXPL THER: Betaine has been found to protect the livers of experimental animals against the hepatotoxins ethanol and carbon tetrachloride. The hepatoprotective effect of betaine is thought to be mediated via SAMe ... Betaine may have hepatoprotective activity as well as lipotropic activity in humans, but this has not been confirmed.
EXPL THER: It has been suggested but not yet demonstrated that betaine might also be useful in other conditions characterized by elevated plasma homocysteine levels, such as those that have been noted in some with premature vascular disease and chronic renal failure. Since hyperhomocysteinemia is thought to be an independent cardiovascular risk factor, betaine's role as a potential cardioprotector is suggested but, again, not yet demonstrated.
EXPL THER: High plasma homocysteine is a risk for cardiovascular disease and can be lowered through supplementation with 6 g/day of betaine. However, dietary intake of betaine is approximately 0.5 to 2 g/day ... /The authors/ investigated whether betaine supplementation in the range of dietary intake lowers plasma homocysteine concentrations in healthy adults. Four groups of 19 healthy subjects ingested three doses of betaine or placebo daily for 6 wk. A methionine loading test was performed during run in, on day 1 of betaine supplementation, and after 2 and 6 wk of betaine supplementation. Fasting plasma homocysteine after 6-wk daily intakes of 1.5, 3 and 6 g of betaine was 12% (P < 0.01), 15% (P < 0.002) and 20% (P < 0.0001) less than in the placebo group, respectively. Furthermore, the increase in plasma homocysteine after methionine loading on the 1st day of betaine supplementation was 16% (P < 0.06), 23% (P < 0.008) and 35% (P < 0.0002) less than in the placebo group, respectively, and after 6 wk of supplementation was 23% (P < 0.02), 30% (P < 0.003) and 40% (P < 0.0002) less, respectively. Thus, doses of betaine in the range of dietary intake reduce fasting and postmethionine loading plasma homocysteine concentrations. A betaine-rich diet might therefore lower cardiovascular disease risk.
(VET) The purpose of this study was to examine the effects of dietary betaine over a range of concentrations (between 0 and 0.5%) on growth and body composition in young feed-restricted pigs. Betaine is associated with decreased lipid deposition and altered protein utilization in finishing pigs, and it has been suggested that the positive effects of betaine on growth and carcass composition may be greater in energy-restricted pigs. Thirty-two barrows (36 kg, n = 8 pigs per group) were restrictively fed one of four corn-soybean meal-skim milk based diets (18.6% crude protein, 3.23 Mcal ME/kg) and supplemented with 0, 0.125, 0.25, or 0.5% betaine. Feed allotment was adjusted weekly according to BW, such that average feed intake was approximately 1.7 kg for all groups. At 64 kg, pigs were slaughtered and visceral tissue was removed and weighed. Carcasses were chilled for 24 hr to obtain carcass measurements. Subsequently, one-half of each carcass and whole visceral tissue were ground for chemical analysis. Linear regression analysis indicated that, as betaine content of the diet was elevated from 0 to 0.5%, carcass fat concentration (P = 0.06), P3 fat depth (P = 0.14) and viscera weight (P = 0.129) were decreased, whereas total carcass protein (P = 0.124), protein deposition rate (P = 0.98), and lean gain efficiency (P = 0.115) were increased. The greatest differences over control pigs were observed in pigs consuming 0.5% betaine, where carcass fat concentration and P3 fat depth were decreased by 10 and 26%, respectively. Other fat depth measurements were not different (P > 0.15) from those of control pigs. In addition, pigs consuming the highest betaine level had a 19% increase in the carcass protein:fat ratio, 23% higher carcass protein deposition rate, and a 24% increase in lean gain efficiency compared with controls. Dietary betaine had no effects (P > 0.15) on growth performance, visceral tissue chemical composition, carcass fat deposition rate, visceral fat and protein deposition rates, or serum urea and ammonia concentrations. These data suggest that betaine alters nutrient partitioning such that carcass protein deposition is enhanced at the expense of carcass fat and in part, visceral tissue.
Betaine in high doses (6 g/day and higher) is used as homocysteine-lowering therapy for people with hyperhomocysteinemia due to inborn errors in the homocysteine metabolism. Betaine intake from foods is estimated at 0.5 to 2 g/day. Betaine can also be synthesized endogenously from its precursor choline. Studies in healthy volunteers with plasma homocysteine concentrations in the normal range show that betaine supplementation lowers plasma fasting homocysteine dose-dependently to up to 20% for a dose of 6 g/day of betaine. Moreover, betaine acutely reduces the increase in homocysteine after methionine loading by up to 50%, whereas folic acid has no effect. Betaine doses in the range of dietary intake also lower homocysteine. This implies that betaine can be an important food component that attenuates homocysteine rises after meals. If homocysteine plays a causal role in the development of cardiovascular disease, a diet rich in betaine or choline might benefit cardiovascular health through its homocysteine-lowering effects. However betaine and choline may adversely affect serum lipid concentrations, which can of course increase risk of cardiovascular disease. However, whether the potential beneficial health effects of betaine and choline outweigh the possible adverse effects on serum lipids is as yet unclear.

MeSH Pharmacological Classification

Gastrointestinal Agents

ATC Code

A16AA06
A - Alimentary tract and metabolism
A16 - Other alimentary tract and metabolism products
A16A - Other alimentary tract and metabolism products
A16AA - Amino acids and derivatives
A16AA06 - Betaine

Mechanism of Action

Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria.
Betaine acts as metabolic intermediate in transmethylating processes (creatine and methionine synthesis).
Betaine acts as a methyl group donor in the remethylation of homocysteine to methionine in patients with homocystinuria. This reduces toxic concentrations of homocysteine, usually to 20 to 30% or less of pretreatment concentrations.
Betaine or trimethylglycine is a quarternary ammonium compound that was first discovered in the juice of sugar beets (Beta vulgaris). Betaine is a metabolite of choline ... and is a substrate in one of the two recycling pathways that convert homocysteine to L-methionine. The other and principal recycling reaction is catalyzed by the enzyme methionine synthase and uses methylcobalamin as a cofactor and 5-methyltetrahydrofolate as a cosubstrate.
Betaine-homocysteine methyltransferase (BHMT) is a zinc metalloenzyme which catalyzes the transfer of a methyl group from betaine to homocysteine in the formation of methionine. BHMT is found in the liver and kidneys and may also exist in brain tissue. Betaine acts to lower homocysteine levels in some with primary hyperhomocysteinemia/homocystinuria via this enzyme.

Vapor Pressure

1.36X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

107-43-7

Associated Chemicals

Betaine glucuronate;
Betaine hydrochloride;590-46-5
Betaine monohydrate; 590-47-6

Wikipedia

Betaine

Drug Warnings

It is not known whether betaine is excreted in human milk (although its metabolic precursor, choline, occurs at high levels in human milk). Because many drugs are excreted in human milk, caution should be exercised when Cystadane is administered to a nursing woman.
Therapy with Cystadane should be directed by physicians knowledgeable in the management of patients with homocystinuria.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
Patients with homocystinuria due to cystathionine beta-synthase (CBS) deficiency may also have elevated plasma methionine concentrations. Treatment with Cystadane may further increase methionine concentrations due to the remethylation of homocysteine to methionine. Cerebral edema has been reported in patients with hypermethioninemia, including a few patients treated with Cystadane. Plasma methionine concentrations should be monitored in patients with CBS deficiency. Plasma methionine concentrations should be kept below 1,000 umol/L through dietary modification and, if necessary, a reduction of Cystadane dose.
For more Drug Warnings (Complete) data for BETAINE (11 total), please visit the HSDB record page.

Biological Half Life

14 hours

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
Human drugs -> Cystadane -> EMA Drug Category
Other alimentary tract and metabolism products -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan
Cosmetics -> Antistatic; Viscosity controlling

Methods of Manufacturing

Four basic processes are suitable for the production of amino acids: chemical synthesis (including asymmetric synthesis), extraction, fermentation, and enzymatic routes. /Amino acids/

General Manufacturing Information

Methanaminium, 1-carboxy-N,N,N-trimethyl-, inner salt: ACTIVE

Analytic Laboratory Methods

Method: AOAC 970.41; Procedure: spectrophotometric method; Analyte: betaine; Matrix: orange juice; Detection Limit: not provided.
Analyte: betaine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /betaine hydrochloride/
Analyte: betaine hydrochloride; matrix: chemical identification; procedure: visual reaction (white, curdy precipitate) with silver nitrate (Chloride test) /betaine hydrochloride/
Analyte: betaine hydrochloride; matrix: chemical purity; procedure: dissolution in glacial acetic acid; addition of mercuric acetate and crystal violet indicator; titration with perchloric acid to a green endpoint /betaine hydrochloride/

Clinical Laboratory Methods

HPLC determination in urine

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by the manufacturer . Protect from moisture .

Interactions

The aim of this study was to assess the pharmacokinetics of orally administered betaine and its acute effect on plasma total homocysteine (tHcy) concentrations. Healthy volunteers (n = 10; 3 men, 7 women) with normal body weight (mean + or - SD, 69.5 + or - 17.0 kg), 40.8 + or - 12.4 yr old, participated in the study. The betaine doses were 1, 3, and 6 g. The doses were mixed with 150 mL of orange juice and ingested after a 12-hr overnight fast by each volunteer according to a randomized double-blind crossover design. Blood samples were drawn for 24 hr and a 24-hr urine collection was performed. Orally administered betaine had an immediate and dose-dependent effect on serum betaine concentration. Single doses of 3 and 6 g lowered plasma tHcy concentrations (P = 0.019 and P < 0.001, respectively), unlike the 1-g dose. After the highest dose, the concentrations remained low during the 24 hr of monitoring. The change in plasma tHcy concentration was linearly associated with betaine dose (P = 0.006) and serum betaine concentration (R2 = 0.17, P = 0.025). The absorption and elimination of betaine were dose dependent. The urinary excretion of betaine seemed to increase with an increasing betaine dose, although a very small proportion of ingested betaine was excreted via urine. In conclusion, a single dose of orally administered betaine had an acute and dose-dependent effect on serum betaine concentration and resulted in lowered plasma tHcy concentrations within 2 hr in healthy subjects.
The prophylactic efficiency of taurine or betaine pretreatment for the prevention of peroxidative changes induced by lipopolysaccharide treatment in the rat liver was investigated ... Lipopolysaccharide (10 mg/kg intraperitoneally) was given to rats pretreated with taurine (1.5%, w/v) or betaine (1.5%, w/v) in drinking water for 4 weeks and plasma transaminase activities as well as hepatic malondialdehyde, diene conjugate (DC), glutathione, alpha-tocopherol and ascorbic acid levels, and superoxide dismutase (SOD) and glutathione peroxidase activities were determined ... Significant increases in plasma transaminase activities and hepatic malondialdehyde and DC levels and decreases in hepatic glutathione and alpha-tocopherol levels and SOD and glutathione peroxidase activities were observed 6 h after lipopolysaccharide treatment. This treatment did not alter ascorbic acid levels in the liver compared with controls. Taurine or betaine pretreatment in lipopolysaccharide-injected rats caused significant decreases in plasma transaminase activities and hepatic malondialdehyde and DC levels, and significant increases in glutathione and alpha-tocopherol (not betaine) levels without changing ascorbic acid levels and SOD and glutathione peroxidase activities in the liver ... /According to the authors/ taurine or betaine pretreatment was effective in the prevention of lipopolysaccharide-induced hepatotoxicity and prooxidant status.
Concomitant use of betaine and folic acid may be additive with regard to the possible lowering of serum homocysteine levels.
... Remethylation of homocysteine to methionine can occur through either the folate-dependent methionine synthase pathway or the betaine-dependent betaine-homocysteine methyltransferase pathway. The relevance of betaine as a determinant of fasting total homocysteine (tHcy) is not known, nor is it known how the 2 remethylation pathways are interrelated ... The objectives of the study were to examine the relation between plasma betaine concentration and fasting plasma tHcy concentrations and to assess the effect of folic acid supplementation on betaine concentrations in healthy subjects ... A double-blind randomized trial of 6 incremental daily doses of folic acid (50-800 ug/day) or placebo was carried out in 308 Dutch men and postmenopausal women (aged 50 to 75 yr). Fasted blood concentrations of tHcy, betaine, choline, dimethylglycine, and folate were measured at baseline and after 12 wk of vitamin supplementation ... Concentrations of tHcy were inversely related to the betaine concentration (r = -0.17, P < 0.01), and the association was independent of age, sex, and serum concentrations of folate, creatinine, and cobalamin. Folic acid supplementation increased betaine concentration in a dose-dependent manner (P for trend = 0.018); the maximum increase (15%) was obtained at daily doses of 400 to 800 ug/day ... /The authors condluded/ the plasma betaine concentration is a significant determinant of fasting tHcy concentrations in healthy humans. Folic acid supplementation increases the betaine concentration, which indicates that the 2 remethylation pathways are interrelated.

Dates

Modify: 2023-08-15
1: Cholewa JM, Guimarães-Ferreira L, Zanchi NE. Effects of betaine on performance and body composition: a review of recent findings and potential mechanisms. Amino Acids. 2014 Aug;46(8):1785-93. doi: 10.1007/s00726-014-1748-5. Epub 2014 Apr 24. Review. PubMed PMID: 24760587.
2: Halavaty AS, Rich RL, Chen C, Joo JC, Minasov G, Dubrovska I, Winsor JR, Myszka DG, Duban M, Shuvalova L, Yakunin AF, Anderson WF. Structural and functional analysis of betaine aldehyde dehydrogenase from Staphylococcus aureus. Acta Crystallogr D Biol Crystallogr. 2015 May;71(Pt 5):1159-75. doi: 10.1107/S1399004715004228. Epub 2015 Apr 25. PubMed PMID: 25945581; PubMed Central PMCID: PMC4427200.
3: Hedemann MS, Theil PK, Lærke HN, Bach Knudsen KE. Distinct difference in absorption pattern in pigs of betaine provided as a supplement or present naturally in cereal dietary fiber. J Agric Food Chem. 2015 Mar 18;63(10):2725-33. doi: 10.1021/jf506024v. Epub 2015 Mar 5. PubMed PMID: 25716171.
4: Pekkinen J, Rosa-Sibakov N, Micard V, Keski-Rahkonen P, Lehtonen M, Poutanen K, Mykkänen H, Hanhineva K. Amino acid-derived betaines dominate as urinary markers for rye bran intake in mice fed high-fat diet--A nontargeted metabolomics study. Mol Nutr Food Res. 2015 Aug;59(8):1550-62. doi: 10.1002/mnfr.201500066. Epub 2015 May 28. PubMed PMID: 25944556.
5: Ross AB, Zangger A, Guiraud SP. Cereal foods are the major source of betaine in the Western diet--analysis of betaine and free choline in cereal foods and updated assessments of betaine intake. Food Chem. 2014 Feb 15;145:859-65. doi: 10.1016/j.foodchem.2013.08.122. Epub 2013 Sep 7. PubMed PMID: 24128557.
6: MacKinnon SL, Craft C. Analysis of Betaines from Marine Algae Using LC-MS-MS. Methods Mol Biol. 2015;1308:267-75. doi: 10.1007/978-1-4939-2684-8_17. PubMed PMID: 26108512.
7: Keaveney EM, Price RK, Hamill LL, Wallace JM, McNulty H, Ward M, Strain JJ, Ueland PM, Molloy AM, Piironen V, von Reding W, Shewry PR, Ward JL, Welch RW. Postprandial plasma betaine and other methyl donor-related responses after consumption of minimally processed wheat bran or wheat aleurone, or wheat aleurone incorporated into bread. Br J Nutr. 2015 Feb 14;113(3):445-53. doi: 10.1017/S0007114514003778. Epub 2015 Jan 13. PubMed PMID: 25585164.
8: Nagata C, Wada K, Tamura T, Konishi K, Kawachi T, Tsuji M, Nakamura K. Choline and Betaine Intakes Are Not Associated with Cardiovascular Disease Mortality Risk in Japanese Men and Women. J Nutr. 2015 Aug;145(8):1787-92. doi: 10.3945/jn.114.209296. Epub 2015 Jun 10. PubMed PMID: 26063062.
9: Lever M, McEntyre CJ, George PM, Slow S, Elmslie JL, Lunt H, Chambers ST, Parry-Strong A, Krebs JD. Extreme urinary betaine losses in type 2 diabetes combined with bezafibrate treatment are associated with losses of dimethylglycine and choline but not with increased losses of other osmolytes. Cardiovasc Drugs Ther. 2014 Oct;28(5):459-68. doi: 10.1007/s10557-014-6542-9. PubMed PMID: 25060556.
10: Wang LJ, Zhang HW, Zhou JY, Liu Y, Yang Y, Chen XL, Zhu CH, Zheng RD, Ling WH, Zhu HL. Betaine attenuates hepatic steatosis by reducing methylation of the MTTP promoter and elevating genomic methylation in mice fed a high-fat diet. J Nutr Biochem. 2014 Mar;25(3):329-36. doi: 10.1016/j.jnutbio.2013.11.007. Epub 2013 Dec 3. PubMed PMID: 24456734.
11: Liebeke M, Bundy JG. Biochemical diversity of betaines in earthworms. Biochem Biophys Res Commun. 2013 Jan 25;430(4):1306-11. doi: 10.1016/j.bbrc.2012.12.049. Epub 2012 Dec 19. PubMed PMID: 23261439.
12: Hagar H, Al Malki W. Betaine supplementation protects against renal injury induced by cadmium intoxication in rats: role of oxidative stress and caspase-3. Environ Toxicol Pharmacol. 2014 Mar;37(2):803-11. doi: 10.1016/j.etap.2014.02.013. Epub 2014 Feb 23. PubMed PMID: 24632105.
13: Kempson SA, Vovor-Dassu K, Day C. Betaine transport in kidney and liver: use of betaine in liver injury. Cell Physiol Biochem. 2013;32(7):32-40. doi: 10.1159/000356622. Epub 2013 Dec 18. Review. PubMed PMID: 24429813.
14: Lee EJ, An D, Nguyen CT, Patil BS, Kim J, Yoo KS. Betalain and betaine composition of greenhouse- or field-produced beetroot ( Beta vulgaris L.) and inhibition of HepG2 cell proliferation. J Agric Food Chem. 2014 Feb 12;62(6):1324-31. doi: 10.1021/jf404648u. Epub 2014 Feb 3. PubMed PMID: 24467616.
15: Zheng P, Liu J, Mai S, Yuan Y, Wang Y, Dai G. Regulation of signal transducer and activator of transcription 3 and apoptotic pathways by betaine attenuates isoproterenol-induced acute myocardial injury in rats. Hum Exp Toxicol. 2015 May;34(5):538-47. doi: 10.1177/0960327114543936. Epub 2014 Jul 30. PubMed PMID: 25080425.
16: Dou X, Xia Y, Chen J, Qian Y, Li S, Zhang X, Song Z. Rectification of impaired adipose tissue methylation status and lipolytic response contributes to hepatoprotective effect of betaine in a mouse model of alcoholic liver disease. Br J Pharmacol. 2014 Sep;171(17):4073-86. doi: 10.1111/bph.12765. Epub 2014 Jul 2. PubMed PMID: 24819676; PubMed Central PMCID: PMC4243980.
17: Liu Y, Han F, Sun L, Lu J, Wang Q, Sugiyama K, Huang Z. [Betaine-enriched beet suppresses hyperhomocysteinemia induced by choline deficiency in rats]. Wei Sheng Yan Jiu. 2015 Mar;44(2):279-83. Chinese. PubMed PMID: 25997234.
18: Nakagawa Y, Takagi K, Genjima R, Koumoto K. Significance of anionic functional group in betaine-type metabolite analogs on the facilitation of enzyme reactions. Bioprocess Biosyst Eng. 2015 Sep;38(9):1811-7. doi: 10.1007/s00449-015-1422-7. Epub 2015 May 30. PubMed PMID: 26025639.
19: Fang S, Niu Y, Zhang W, Zhang Y, Yu L, Zhang Y, Li X. Liposome-like nanocapsules of dual drug-tailed betaine for cancer therapy. Int J Pharm. 2015 Sep 30;493(1-2):460-5. doi: 10.1016/j.ijpharm.2015.08.006. Epub 2015 Aug 6. PubMed PMID: 26256150.
20: Day CR, Kempson SA. Betaine chemistry, roles, and potential use in liver disease. Biochim Biophys Acta. 2016 Jun;1860(6):1098-106. doi: 10.1016/j.bbagen.2016.02.001. Epub 2016 Feb 2. Review. PubMed PMID: 26850693.

Explore Compound Types